Isoflupredone free alcohol (CAS 338-95-4) is the essential precursor for synthesizing corticosteroid APIs (acetate, phosphate) and a critical LC-MS/MS reference standard. Unlike dexamethasone (no mineralocorticoid activity) or acetate ester, it provides dual GR/MR agonism (25× cortisol's mineralocorticoid potency), enabling controlled hypokalemia models (46% K+ depletion). >98% purity, analytical documentation provided, immediate global shipping.
Isoflupredone (9α-fluoroprednisolone, CAS 338-95-4) is a highly potent, synthetic fluorinated corticosteroid characterized by its dual high-affinity agonism for both glucocorticoid and mineralocorticoid receptors [1]. Structurally distinct from C16-substituted analogs like dexamethasone, it lacks a methyl or hydroxyl group at the C16 position, which preserves its profound mineralocorticoid properties[1]. In procurement and industrial contexts, the free alcohol form (CAS 338-95-4) is primarily sourced as a critical synthetic precursor for esterified active pharmaceutical ingredients (APIs) such as isoflupredone acetate, as an analytical reference standard for residue monitoring in agricultural and veterinary matrices, and as a specialized pharmacological tool for inducing controlled hypokalemia models [REFS-2, REFS-3].
Substituting isoflupredone with common glucocorticoids like dexamethasone or prednisolone fundamentally alters the receptor binding profile and physiological outcome [1]. Dexamethasone, due to its C16-methyl group, is virtually devoid of mineralocorticoid activity, making it entirely unsuitable for applications requiring dual GR/MR activation or for modeling metabolic alkalosis and hypokalemia[2]. Furthermore, substituting the free alcohol (CAS 338-95-4) with its more common acetate ester (CAS 338-98-7) compromises analytical workflows requiring exact mass calibration for LC-MS/MS residue testing, and prevents its direct use as a versatile intermediate for alternative C21-esterifications (e.g., phosphates) in custom drug formulation [3].
Isoflupredone exhibits a unique dual-activity profile compared to standard corticosteroids. According to standardized pharmacological indexing, isoflupredone demonstrates a relative mineralocorticoid activity of 25 (relative to cortisol = 1), whereas dexamethasone and flumethasone score 0 [1]. Concurrently, it maintains a high relative glucocorticoid activity of 25, matching dexamethasone and exceeding prednisolone (score of 5) [1].
| Evidence Dimension | Relative Mineralocorticoid Activity (Cortisol = 1) |
| Target Compound Data | Isoflupredone: 25 |
| Comparator Or Baseline | Dexamethasone: 0; Prednisolone: 0.8 |
| Quantified Difference | 25-fold higher mineralocorticoid activity than dexamethasone. |
| Conditions | Standardized relative potency index for corticosteroids. |
Buyers requiring a potent dual GR/MR agonist for physiological modeling or specific therapeutic formulations must select isoflupredone, as C16-substituted alternatives like dexamethasone lack the required MR engagement.
The potent mineralocorticoid activity of the isoflupredone core translates to significant physiological electrolyte shifts not seen with pure glucocorticoids. In a controlled in vivo dairy cow model, administration of the isoflupredone moiety resulted in a 46% reduction in mean plasma potassium by day 3, inducing severe hypokalemia (<2.3 mEq/L) and significantly increasing urinary fractional excretion of potassium [1]. In contrast, equimolar administration of dexamethasone produced no significant alteration in plasma potassium concentrations [1].
| Evidence Dimension | Plasma potassium reduction |
| Target Compound Data | Isoflupredone core: 46% reduction (severe hypokalemia <2.3 mEq/L) |
| Comparator Or Baseline | Dexamethasone: 0% significant reduction |
| Quantified Difference | 46% greater potassium depletion compared to dexamethasone. |
| Conditions | In vivo early lactation dairy cow model, 20 mg dosing on days 0 and 2, measured at day 3. |
For researchers procuring compounds to reliably induce and study hypokalemia or metabolic alkalosis in large animal models, isoflupredone is the quantitatively validated choice over dexamethasone.
The free alcohol form of isoflupredone (CAS 338-95-4) possesses an unprotected primary hydroxyl group at the C21 position, distinguishing it from isoflupredone acetate (CAS 338-98-7). This structural feature allows for direct, single-step esterification to create highly water-soluble derivatives like disodium isoflupredone 21-phosphate, whereas starting from the acetate requires a yield-reducing hydrolysis step[1]. Additionally, the free alcohol is mandatory as an analytical standard for LC-MS/MS, as it is the primary active metabolite detected in milk and plasma matrices [2].
| Evidence Dimension | C21 Hydroxyl Availability for Derivatization |
| Target Compound Data | Isoflupredone (Free Alcohol): 100% direct availability |
| Comparator Or Baseline | Isoflupredone Acetate: 0% direct availability (requires deprotection) |
| Quantified Difference | Eliminates at least one synthetic deprotection step, improving overall theoretical yield for novel ester synthesis. |
| Conditions | Chemical synthesis of corticosteroid prodrugs and LC-MS/MS residue quantification. |
Chemical manufacturers and analytical laboratories must procure the free alcohol to synthesize novel water-soluble salts or to accurately quantify total drug residues without false-negatives caused by ester hydrolysis.
As the direct precursor with an available C21 hydroxyl group, isoflupredone free alcohol is the essential starting material for manufacturing esterified active pharmaceutical ingredients (APIs). It allows for direct conversion into lipophilic depot formulations (isoflupredone acetate) or water-soluble, fast-acting injectables (isoflupredone 21-phosphate) without the need for intermediate deprotection steps [1].
Due to its 25-fold higher mineralocorticoid activity compared to cortisol and stark contrast to dexamethasone, isoflupredone is the standard pharmacological agent for inducing controlled hypokalemia and metabolic alkalosis in ruminant metabolic studies. It reliably depletes plasma potassium by up to 46% in multi-dose regimens, enabling reproducible disease modeling [2].
Isoflupredone free alcohol is a critical reference standard in LC-MS/MS workflows for detecting corticosteroid residues in dairy milk and performance horse plasma. Because esterified prodrugs rapidly hydrolyze in vivo, quantifying the free alcohol is mandatory for accurate pharmacokinetic profiling and regulatory compliance testing [3].